molecular formula C18H18N6O4S B2590255 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034517-05-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2590255
CAS No.: 2034517-05-8
M. Wt: 414.44
InChI Key: UQKMMEVNQLILIA-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound featuring multiple heterocyclic rings. Its structure combines pyrazole, oxadiazole, and oxazole rings, along with a benzenesulfonamide moiety. This unique arrangement offers rich potential for various applications, especially in medicinal and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde

    • Reagents: : 1-ethyl-1H-pyrazole, N-chlorosuccinimide (NCS), dimethylformamide (DMF)

    • Conditions: : Reflux

  • Step 2: Formation of the oxadiazole ring

    • Reagents: : 1-ethyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, acetic anhydride

    • Conditions: : Reflux, acetic acid as solvent

  • Step 3: Coupling with benzenesulfonamide

    • Reagents: : 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, 4-chloromethylbenzenesulfonamide

    • Conditions: : Base such as potassium carbonate (K2CO3), acetonitrile as solvent

  • Step 4: Formation of the oxazole ring

    • Reagents: : 4-(2-methyloxazol-4-yl)amine, coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Conditions: : Room temperature, dichloromethane (DCM) as solvent

Industrial Production Methods

Industrial methods would likely scale up the laboratory synthesis routes by optimizing reaction conditions, solvents, and reagents to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • It may undergo oxidation to form oxadiazole N-oxide under appropriate conditions.

  • Reduction

    • Potential reduction of the oxadiazole ring to an oxadiazoline derivative.

  • Substitution

    • Electrophilic aromatic substitution can occur on the benzenesulfonamide ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), catalytic conditions

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4)

  • Substitution: : Halogenating agents like chlorine or bromine, often with a Lewis acid catalyst

Major Products

  • Oxidation: : N-oxide derivatives

  • Reduction: : Reduced oxadiazoline products

  • Substitution: : Halogenated benzenesulfonamides

Scientific Research Applications

Chemistry

  • Catalysts: : The compound's structure makes it a candidate for developing novel catalysts.

  • Synthetic Intermediates: : Used as intermediates in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Potential to inhibit specific enzymes due to its sulfonamide group, useful in studying biological pathways.

Medicine

  • Pharmacophores: : Given its heterocyclic rings, it may serve as a pharmacophore for designing drugs targeting various diseases, including cancer and infectious diseases.

Industry

  • Materials Science: : Its unique structure could be exploited in creating new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The compound may act by interacting with enzyme active sites, binding through its sulfonamide group, and altering enzyme activity. Its heterocyclic rings can engage in π-π stacking and hydrogen bonding with target biomolecules, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1,3-oxazol-2-yl)benzenesulfonamide

  • N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Uniqueness

While structurally related compounds might share the oxadiazole and benzenesulfonamide cores, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to the combination of its ethyl-substituted pyrazole and methyloxazole rings. This uniqueness could translate into specific binding affinities and reaction pathways, setting it apart in research and industrial applications.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S/c1-3-24-10-14(8-19-24)18-22-17(28-23-18)9-20-29(25,26)15-6-4-13(5-7-15)16-11-27-12(2)21-16/h4-8,10-11,20H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKMMEVNQLILIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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